REACTION_CXSMILES
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[CH2:1]1[CH2:6][NH:5][CH2:4][C:3]2[C:7](=[O:15])[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:2]1=2.C(N(CC)CC)C.Cl[CH2:24][C:25](=[O:27])[CH3:26]>>[O:27]=[C:25]([CH3:26])[CH2:24][N:5]1[CH2:6][CH2:1][C:2]2[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[O:8][C:7](=[O:15])[C:3]=2[CH2:4]1
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Name
|
|
Quantity
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5.14 g
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Type
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reactant
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Smiles
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C1C2=C(CNC1)C(OC1=C2C=CC=C1)=O
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Name
|
|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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2.5 g
|
Type
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reactant
|
Smiles
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ClCC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Prepared by the method
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Type
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CUSTOM
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Details
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Recrystallization from ethanol
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Type
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CUSTOM
|
Details
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gave the
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Type
|
CUSTOM
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Details
|
produce (3.8 g) mp 128°-130° C.
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Name
|
|
Type
|
|
Smiles
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O=C(CN1CC2=C(CC1)C1=C(OC2=O)C=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |